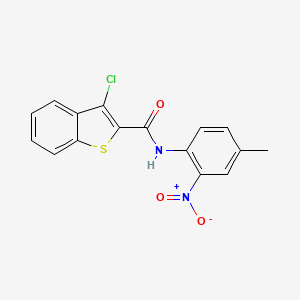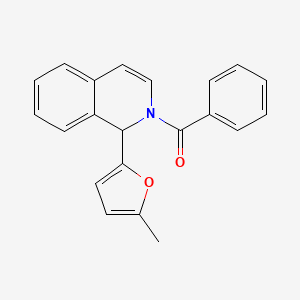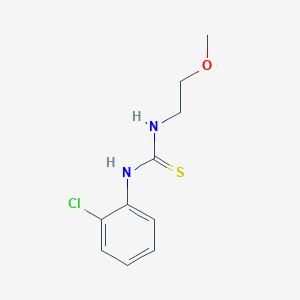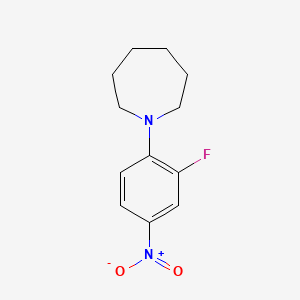
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide, also known as CMNTB, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications.
Mécanisme D'action
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide exerts its therapeutic effects by binding to specific proteins and enzymes in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide reduces inflammation and pain in various disease conditions.
Biochemical and Physiological Effects:
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in inflammation and pain. 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide in lab experiments is its high specificity and potency. It has been shown to selectively inhibit specific enzymes and signaling pathways, making it a useful tool for studying their functions. However, one of the limitations of using 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
Several future directions for research on 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide include studying its potential therapeutic applications in other disease conditions such as neurodegenerative disorders, cardiovascular diseases, and infectious diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide in preclinical and clinical trials, and to develop more efficient synthesis methods for producing 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 4-methyl-2-nitroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide.
Applications De Recherche Scientifique
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways.
Propriétés
IUPAC Name |
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9-6-7-11(12(8-9)19(21)22)18-16(20)15-14(17)10-4-2-3-5-13(10)23-15/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKDVOXENJSGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinazolinamine](/img/structure/B5108668.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5108678.png)
![17-(4-ethoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5108686.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5108688.png)


![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5108703.png)
![2-(allylthio)-4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5108707.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5108720.png)
![sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate](/img/structure/B5108725.png)



![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)